molecular formula C20H15FN6O4 B11054204 N-{4-[5-(2-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-{4-[5-(2-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11054204
M. Wt: 422.4 g/mol
InChI Key: GNAWWCGPJZPCRC-UHFFFAOYSA-N
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Description

N-{4-[5-(2-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, an oxadiazole ring, and a nitro-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(2-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Fluorobenzyl Group: The oxadiazole intermediate is then subjected to a nucleophilic substitution reaction with a fluorobenzyl halide.

    Attachment of the Nitro-Pyrazole Moiety: The final step involves the coupling of the substituted oxadiazole with a nitro-pyrazole derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(2-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The oxadiazole ring can be opened under acidic conditions to yield corresponding hydrazides.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Reduction: Concentrated hydrochloric acid (HCl) or sulfuric acid (H2SO4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

Major Products

    Aminated Derivatives: From the reduction of the nitro group.

    Hydrazides: From the ring-opening of the oxadiazole.

    Substituted Benzyl Derivatives: From nucleophilic aromatic substitution.

Scientific Research Applications

N-{4-[5-(2-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism by which N-{4-[5-(2-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of kinases or other signaling molecules, leading to reduced cell proliferation or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[5-(2-chlorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide
  • N-{4-[5-(2-bromobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Uniqueness

The presence of the fluorobenzyl group in N-{4-[5-(2-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide imparts unique electronic properties that can enhance its reactivity and binding affinity compared to its chloro- and bromo- counterparts. This makes it particularly valuable in applications requiring high specificity and potency.

Properties

Molecular Formula

C20H15FN6O4

Molecular Weight

422.4 g/mol

IUPAC Name

N-[4-[5-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C20H15FN6O4/c21-17-4-2-1-3-14(17)9-19-24-20(25-31-19)13-5-7-15(8-6-13)23-18(28)12-26-11-16(10-22-26)27(29)30/h1-8,10-11H,9,12H2,(H,23,28)

InChI Key

GNAWWCGPJZPCRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=C(C=C3)NC(=O)CN4C=C(C=N4)[N+](=O)[O-])F

Origin of Product

United States

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